1,1,2,2-Tetramethyldisilane
Description
1,1,2,2-Tetramethyldisilane, a chemical compound with the formula (CH₃)₄Si₂H₂, is a member of the organosilicon family characterized by a silicon-silicon single bond, with two methyl groups and one hydrogen atom attached to each silicon atom. ontosight.ai This structure, particularly the reactive Si-Si and Si-H bonds, makes it a compound of significant interest in academic and industrial research. ontosight.aidakenchem.com It is a colorless liquid at room temperature, soluble in organic solvents but not in water. dakenchem.com The synthesis of this compound is typically achieved through methods such as the reaction of methylchlorosilanes with metal hydrides or the reduction of products from the reaction between methyl vinyl silane (B1218182) and sodium methylsulfate. ontosight.aidakenchem.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₄Si₂ | scbt.com |
| Molecular Weight | 118.32 g/mol | scbt.com |
| CAS Number | 814-98-2 | scbt.com |
| Appearance | Colorless liquid | dakenchem.com |
| Boiling Point | 86-87 °C | sigmaaldrich.com |
| Density | 0.715 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.428 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
814-98-2 |
|---|---|
Molecular Formula |
C4H14Si2 |
Molecular Weight |
118.32 g/mol |
IUPAC Name |
dimethylsilyl(dimethyl)silane |
InChI |
InChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3 |
InChI Key |
RDWAGGBALVFUHB-UHFFFAOYSA-N |
SMILES |
C[Si](=[Si](C)C)C |
Canonical SMILES |
C[SiH](C)[SiH](C)C |
Other CAS No. |
814-98-2 |
Pictograms |
Flammable |
Synonyms |
1,1,2,2-Tetramethyl-disilane; 1,1,2,2-Tetramethyldisilane |
Origin of Product |
United States |
Wurtz Type Coupling:the Traditional Industrial Preparation Relies on a Wurtz Type Coupling Mechanism, Where Chlorodimethylphenylsilane is Treated with a Stoichiometric Amount of an Alkali Metal, Such As Sodium, to Induce Reductive Coupling.researchgate.net
Novel Synthetic Strategies and Mechanistic Insights in Precursor Formation
The formation of the Si-Si bond, the defining feature of disilanes, is accomplished through several key synthetic strategies, each with distinct mechanistic pathways.
Reductive Coupling of Chlorosilanes: This is a foundational method for creating Si-Si bonds. The classic approach is the Wurtz coupling , which uses alkali metals (like Na or Li) to reduce chlorosilanes. researchgate.netdtic.mil The mechanism is complex and can involve silyl (B83357) radical and/or silyl anion intermediates. The reaction of a chlorosilane with lithium, for example, can initiate via an electron transfer to form a transient silyl anion, which then couples with another chlorosilane molecule. dtic.mil
More recently, electroreductive coupling has emerged as a powerful alternative. scispace.comchemrxiv.org This strategy offers milder conditions and improved selectivity, particularly for cross-coupling reactions. scispace.com The proposed mechanism involves a two-electron reduction of the chlorosilane at the cathode to generate a silyl anion. This nucleophilic intermediate then attacks another chlorosilane molecule to form the Si-Si bond. researchgate.net This electrochemical approach avoids the use of hazardous alkali metals and allows for greater functional group tolerance. nih.govscispace.com
Dehydrogenative Coupling of Hydrosilanes: An alternative, atom-economical strategy is the catalytic dehydrogenative coupling of hydrosilanes (compounds containing Si-H bonds). This reaction forms a Si-Si bond with the liberation of hydrogen gas (H₂). wikipedia.org
2 R₃SiH --(catalyst)--> R₃Si-SiR₃ + H₂
This process typically requires a transition metal catalyst. A variety of catalysts are effective, including those based on titanocene, nickel, and platinum. wikipedia.orgberkeley.edu The mechanism often proceeds through the oxidative addition of a Si-H bond to the metal center, followed by the elimination of dihydrogen. wikipedia.org Main group catalysts, such as tris(pentafluorophenyl)borane, have also been developed, which can offer improved selectivity for Si-H versus Si-Si bond activation, leading to more linear polymers. wikipedia.org Furthermore, simple base-promoted systems, like sodium tri(sec-butyl)borohydride, can also efficiently catalyze the dehydrogenative coupling of hydrosilanes with alcohols to form alkoxysilanes, demonstrating a related pathway that avoids transition metals. mdpi.com
Thermal Decomposition and Pyrolysis Mechanisms
The study of the thermal decomposition of 1,1,2,2-tetramethyldisilane is crucial for understanding its stability and for its application as a precursor in materials science, particularly in chemical vapor deposition (CVD). Flash pyrolysis studies, conducted in environments such as silicon carbide (SiC) microreactors at temperatures ranging from 295 to 1340 K, have provided significant insights into its decomposition pathways. rsc.orgnih.gov
The initial steps in the thermal decomposition of this compound involve the cleavage of its bonds through unimolecular pathways. The thermodynamically weak Si-Si bond, in comparison to the more stable Si-C bond, makes it a likely point of initial fission. nih.gov However, experimental and theoretical studies have revealed multiple competing initial decomposition channels.
One of the primary unimolecular decomposition pathways involves a 1,2-H shift from one silicon atom to the other, leading to the formation of dimethylsilylene (Me₂Si:) and dimethylsilane (Me₂SiH₂). youtube.com This pathway is considered to have the lowest energy barrier among the initiation reactions, calculated to be approximately 52.6 kcal/mol. youtube.com Other proposed initiation steps include the direct cleavage of the Si-Si bond (Si-Si bond fission) and molecular elimination reactions. sigmaaldrich.com
Experimental analysis using techniques like vacuum ultraviolet photoionization time-of-flight mass spectrometry has identified several key primary products resulting from the initial thermal decomposition of this compound. rsc.orgnih.gov These products are direct consequences of the initial unimolecular decomposition pathways.
The primary reaction products conclusively identified are:
Dimethylsilane (Me₂SiH₂) : Formed via the 1,2-H shift mechanism. rsc.orgnih.gov
Dimethylsilyl Radicals (Me₂SiH•) : Resulting from the homolytic cleavage of the Si-Si bond.
Dimethylsilylene (Me₂Si:) : A key intermediate formed through various pathways, including the decomposition of trimethylsilane. rsc.orgnih.gov
Trimethylsilane (Me₃SiH) : Another primary product observed in the pyrolysis. rsc.orgnih.gov
Tetramethyldisilene (Me₂Si=SiMe₂) : A highly reactive intermediate formed, which is of fundamental interest in understanding the chemistry of Si=Si double bonds. nih.gov
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| Dimethylsilane | Me₂SiH₂ | 1,2-H shift from parent molecule |
| Dimethylsilyl Radical | Me₂SiH• | Si-Si bond homolysis |
| Dimethylsilylene | Me₂Si: | Decomposition of Trimethylsilane |
| Trimethylsilane | Me₃SiH | Direct formation from parent molecule |
| Tetramethyldisilene | Me₂Si=SiMe₂ | Direct formation from parent molecule |
The highly reactive primary products of this compound pyrolysis undergo further reactions, leading to a complex mixture of secondary products. These secondary reactions are significant, especially at higher temperatures where the initial products have sufficient energy to react further. youtube.com
Tetramethyldisilene (Me₂Si=SiMe₂), one of the primary products, is known to undergo further decomposition. Its reactions include the production of dimethylsilene (Me₂Si=CH₂) and eventually fragments such as SiC₃H₄. rsc.orgnih.gov Dimethylsilane and dimethylsilylene also participate in secondary reactions, leading to the formation of various silicon- and carbon-containing species, including SiC₂H₂₋₆ and SiCH₀₋₄. rsc.orgnih.gov These secondary reactions are critical in determining the final composition of the gas phase during processes like CVD.
Organosilicon compounds are widely used as precursors for the chemical vapor deposition (CVD) of silicon carbide (SiC) thin films, a material valued for its properties in high-performance electronics. kemiworkschem.com this compound is considered a suitable precursor for SiC deposition due to the presence of both silicon and carbon atoms within the same molecule, which can simplify the deposition process. nih.gov
In a typical CVD process, the precursor is introduced into a reaction chamber at high temperatures. The thermal decomposition of this compound, as detailed in the preceding sections, generates reactive species containing silicon and carbon. These species then adsorb onto a substrate where they react to form a stoichiometric SiC layer. rsc.org The advantage of using a single-source precursor like this compound is the potential for better control over the Si:C ratio in the resulting film. The decomposition pathways and the nature of the primary and secondary products directly influence the quality, composition, and growth rate of the SiC thin film.
Catalytic Transformations
The reactivity of this compound can be significantly altered and controlled through the use of catalysts, particularly transition metal complexes. These catalytic transformations often focus on the activation of the Si-Si and Si-H bonds, enabling the synthesis of a variety of organosilicon compounds under milder conditions than thermal decomposition.
The activation of the Si-Si bond in disilanes by transition metal complexes is a key strategy for the formation of new silicon-containing molecules. semanticscholar.org While the Si-H bond is also reactive, the selective activation of the Si-Si bond allows for unique transformations. Transition metals such as palladium, platinum, and rhodium are effective catalysts for these reactions.
Palladium complexes, for instance, have been shown to catalyze the disilylation of various organic substrates, which involves the cleavage of the Si-Si bond and the addition of the two resulting silyl groups across a multiple bond or into a C-H bond. rsc.org Although specific examples with this compound are not extensively detailed in the provided context, the general mechanism involves the oxidative addition of the disilane (B73854) to a low-valent metal center, followed by further reaction with the substrate and reductive elimination to regenerate the catalyst.
Rhodium catalysts have been utilized in the intramolecular trans-bis-silylation cyclization of pyridine derivatives containing a disilanyl group. nih.gov This reaction proceeds through the activation of the Si-Si bond by the rhodium complex, leading to the formation of pyridine-fused siloles. nih.gov Platinum-based catalysts, such as Karstedt's catalyst, are well-known for their high activity in hydrosilylation reactions, which typically involve the activation of Si-H bonds. mdpi.com However, the interaction of disilanes with platinum complexes can also lead to Si-Si bond activation, contributing to the complexity of these catalytic systems.
| Catalyst Type | Example Reaction | General Mechanism |
|---|---|---|
| Palladium Complexes | Disilylation, C-H Silacyclization | Oxidative addition of Si-Si bond to Pd(0) |
| Rhodium Complexes | Intramolecular bis-silylation | Coordination and cleavage of Si-Si bond |
| Platinum Complexes | Hydrosilylation (primarily Si-H activation) | Potential for Si-Si bond activation as a side reaction |
Reaction Mechanisms and Transformational Chemistry of 1,1,2,2 Tetramethyldisilane
Catalytic Reactions
The transformational chemistry of 1,1,2,2-tetramethyldisilane is largely defined by catalytic processes that activate its Si-Si and Si-H bonds, enabling a variety of synthetic applications. Transition metal catalysts, including those based on gold, palladium, copper, platinum, and nickel, play a pivotal role in mediating these reactions.
Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been identified as effective catalysts for the reaction between this compound and terminal alkynes. This process results in the formation of substituted 1,4-disila-2,5-cyclohexadienes in moderate to good yields. The reaction mechanism is a tandem sequence involving the activation of both the Si-Si and Si-H bonds of the disilane (B73854) nih.govnih.gov.
The initial step involves the activation of the Si-Si bond by the gold nanoparticles, which facilitates the cis-selective disilylation of the alkyne. This leads to the formation of an isolable cis-1,2-bis(dimethylsilyl)ethene intermediate. Under the same reaction conditions, this intermediate undergoes a subsequent Au-catalyzed dehydrogenative cycloaddition with a second molecule of the alkyne, yielding the final 1,4-disila-2,5-cyclohexadiene product nih.govnih.gov. This tandem activation highlights the unique catalytic power of gold nanoparticles in promoting sequential bond-breaking and bond-forming events in a single pot nih.gov.
| Terminal Alkyne Substrate | Product | Yield (%) |
|---|---|---|
| Phenylacetylene | 2,5-diphenyl-1,1,4,4-tetramethyl-1,4-disila-2,5-cyclohexadiene | 75 |
| 1-Hexyne | 2,5-dibutyl-1,1,4,4-tetramethyl-1,4-disila-2,5-cyclohexadiene | 60 |
| 3,3-Dimethyl-1-butyne | 2,5-di-tert-butyl-1,1,4,4-tetramethyl-1,4-disila-2,5-cyclohexadiene | 55 |
Palladium complexes are renowned for catalyzing a wide array of cross-coupling reactions, and they are highly effective in mediating the transformation of organosilicon compounds. While specific studies detailing the use of this compound in common palladium-catalyzed reactions are not extensively documented in the provided literature, the reactivity of analogous disilanes provides insight into potential transformations. Reactions such as the bis-silylation of alkynes and the silylation of aryl halides (a silyl-Heck type reaction) are prominent examples of palladium catalysis in organosilane chemistry nih.gov.
The general mechanism for the palladium-catalyzed bis-silylation of an alkyne involves the oxidative addition of the Si-Si bond of the disilane to a Pd(0) complex. This is followed by the insertion of the alkyne into a Pd-Si bond and subsequent reductive elimination to yield the 1,2-disilylated alkene product, regenerating the Pd(0) catalyst. For the silylation of aryl halides, the catalytic cycle typically begins with the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the disilane and reductive elimination to form the arylsilane.
Copper-catalyzed reactions have emerged as a cost-effective and efficient method for forming carbon-silicon bonds. A notable application involving disilanes is the direct intermolecular ortho-silylation of benzamides. This method utilizes an earth-abundant copper catalyst and a bidentate directing group (8-aminoquinoline) to achieve C-H activation and subsequent silylation mdpi.com. Commercially available disilanes can serve as the silicon source in this transformation, which proceeds under operationally simple conditions and tolerates a wide range of functional groups mdpi.com.
The proposed mechanism involves the coordination of the benzamide substrate to the copper catalyst via the directing group. This is followed by a C-H activation step at the ortho position. The resulting intermediate then reacts with the disilane, leading to the formation of the C-Si bond and regeneration of the active copper species. This reaction provides a direct and practical route to construct functionalized organosilanes mdpi.com.
Platinum complexes are the most widely used and highly effective catalysts for reactions involving hydrosilanes, particularly hydrosilylation. The interaction of this compound with platinum(0) complexes is a key step in many of these catalytic processes. Studies have shown that the Si-Si bond of this compound undergoes oxidative addition to a platinum(0) center, such as [Pt(dppf)(nbe)] (where dppf is 1,1'-bis(diphenylphosphanyl)ferrocene), to form a stable bis(silyl)platinum(II) complex, [Pt(SiMe₂H)₂(dppf)] .
This activation of the Si-Si bond is a crucial entry point into catalytic cycles. Furthermore, these platinum-silyl intermediates are reactive towards other substrates. For instance, the resulting bis(silyl) complex can react with H₂ to yield a hydrido silyl (B83357) platinum(II) complex, which is a key intermediate in the catalytic hydrogenolysis of disilanes . The most significant application of platinum catalysis with this compound is in hydrosilylation reactions, where catalysts like Karstedt's catalyst (a Pt(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane) show exceptional activity.
Nickel catalysis offers a promising, more economical alternative to palladium for various cross-coupling and functionalization reactions. In the context of organosilane chemistry, nickel catalysts have been shown to mediate the bis-silylation of internal alkynes. Although this transformation has been demonstrated with a specially designed, air-stable disilane featuring a coordinating quinoline group, it establishes the capability of Ni(0) to catalyze the addition of a Si-Si bond across a C-C triple bond chemrxiv.org.
The general mechanism is believed to be analogous to that of palladium, involving the oxidative addition of the disilane's Si-Si bond to a Ni(0) center to form a nickel(II) bis(silyl) intermediate. Subsequent alkyne insertion and reductive elimination deliver the cis-bis(silylated) alkene product chemrxiv.org. Additionally, nickel-borane complexes have been shown to activate Si-H bonds, pointing to the potential of nickel systems to catalyze hydrosilylation and related reactions nih.gov.
The activation of the silicon-hydrogen (Si-H) bond is a fundamental step in many catalytic reactions of this compound, most notably in hydrosilylation. This activation can be achieved by various transition metal catalysts, which typically proceed via oxidative addition of the Si-H bond to the metal center.
As mentioned previously, gold nanoparticles supported on TiO₂ can catalyze the tandem activation of both Si-Si and Si-H bonds of this compound in reactions with alkynes nih.govnih.gov. After the initial Si-Si bond addition across the alkyne, the resulting vinyl-disilane intermediate undergoes a dehydrogenative cyclization involving the activation of its Si-H bonds nih.gov.
Nickel complexes have also been developed for Si-H bond activation. For example, a diphosphineborane nickel complex has been shown to react with organosilanes to afford nickel hydride complexes, demonstrating facile Si-H bond cleavage. This system proved to be an effective catalyst for the hydrosilylation of aldehydes nih.gov. The mechanism involves the cooperative action of the nickel center and the borane ligand in activating the Si-H bond.
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as an alkene or alkyne), is one of the most important applications of this compound. This atom-economical reaction is used to produce a wide variety of organosilicon compounds. The reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst, although catalysts based on other metals like rhodium and ruthenium are also effective .
The generally accepted mechanism for platinum-catalyzed hydrosilylation of alkenes is the Chalk-Harrod mechanism. It involves:
Oxidative addition of the Si-H bond of this compound to the Pt(0) catalyst.
Coordination of the alkene to the resulting platinum(II) hydride silyl complex.
Migratory insertion of the alkene into the Pt-H bond (or less commonly, the Pt-Si bond).
Reductive elimination of the alkylsilane product, which regenerates the Pt(0) catalyst.
The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) and the stereoselectivity (for alkynes, syn vs. anti addition) are influenced by the choice of catalyst, substrate, and reaction conditions . While platinum catalysts typically yield the anti-Markovnikov product with terminal alkenes, ruthenium catalysts can favor the branched, Markovnikov product researchgate.net.
| Unsaturated Substrate | Silane (B1218182) | Catalyst System | Primary Product Type |
|---|---|---|---|
| Terminal Alkene (e.g., 1-Octene) | This compound | Platinum (e.g., Karstedt's catalyst) | Terminal Alkyl-bis(dimethylsilane) (Anti-Markovnikov) |
| Terminal Alkyne (e.g., Phenylacetylene) | This compound | Platinum on Carbon | β-(E)-Vinyl-bis(dimethylsilane) (syn-addition) libretexts.org |
| Styrene | This compound | Palladium-(S)-MeO-MOP | 1-phenyl-1-silylethane derivative (Markovnikov) |
| Terminal Alkyne | This compound | [Cp*Ru(MeCN)₃]PF₆ | α-Vinyl-bis(dimethylsilane) (Markovnikov) researchgate.net |
Disilylation Reactions
Disilylation reactions involving this compound are important transformations for the formation of carbon-silicon bonds. These reactions typically involve the addition of the two silicon atoms from the disilane across a multiple bond, such as an alkyne or alkene. Transition metal catalysts, most notably those based on palladium and platinum, are often employed to facilitate this process.
In palladium-catalyzed disilylations of alkynes, this compound adds across the carbon-carbon triple bond to yield vicinal disilylalkenes. The reaction proceeds with high regioselectivity, where a silyl group is incorporated into the carbon α to a carbonyl group when present in the alkyne substrate. nih.govrsc.org This method provides straightforward access to a variety of functionalized alkenylsilane derivatives. nih.govrsc.org
Platinum-catalyzed disilylation of alkenes is also a well-established method. orgsyn.org Platinum(0) complexes are effective catalysts for these transformations. mdpi.com The reaction of this compound with terminal alkenes in the presence of a platinum catalyst leads to the corresponding 1,2-disilylated alkanes.
Table 1: Examples of Disilylation Reactions with this compound
| Catalyst | Substrate | Product | Reference |
|---|---|---|---|
| Palladium Complex | Internal Alkyne | Vicinal Disilylalkene | nih.govrsc.org |
Ring-Opening Silylation
This compound can participate in ring-opening silylation reactions, particularly with strained ring systems like epoxides. In these reactions, the disilane cleaves and adds across the carbon-oxygen bonds of the epoxide, resulting in the formation of 1,2-bis(silyloxy)alkanes. This transformation is typically facilitated by a catalyst.
The ring-opening of epoxides by silyl nucleophiles is a versatile synthetic method. thieme-connect.de Strong nucleophiles can readily attack the strained epoxide ring to produce 1,2-difunctionalized compounds. thieme-connect.deyoutube.com The reaction of this compound with an epoxide in the presence of a suitable catalyst leads to the cleavage of the Si-Si bond and subsequent attack of the resulting silyl anions on the epoxide ring. This process results in the formation of a silylated alcohol intermediate, which is then further silylated to yield the final bis(silyloxy) product.
Table 2: Ring-Opening Silylation of Epoxides
| Substrate | Reagent | Product |
|---|
Dehydrogenative Coupling
Dehydrogenative coupling is a significant reaction pathway for this compound, enabling the formation of Si-O, Si-N, and Si-Si bonds with the concomitant evolution of hydrogen gas. This atom-economical process is often catalyzed by transition metal complexes or strong bases. mdpi.com
The dehydrogenative coupling of this compound with alcohols is a common method for the synthesis of alkoxysilanes. mdpi.comgelest.com This reaction can be promoted by a variety of catalysts, including those based on ruthenium, gold, and manganese. gelest.comelsevierpure.com The process involves the reaction of the Si-H bond of the disilane with the O-H bond of the alcohol, leading to the formation of a silyl ether and H₂.
Furthermore, this compound can undergo dehydrogenative self-coupling to form polysilanes, which are polymers with a silicon backbone. dtic.milresearchgate.net This polymerization is typically catalyzed by transition metal complexes and results in low to moderate molecular weight polysilanes. dtic.mil
Table 3: Dehydrogenative Coupling Reactions of this compound
| Coupling Partner | Catalyst/Promoter | Product | Reference |
|---|---|---|---|
| Alcohols | Transition Metal Complexes | Alkoxysilanes | mdpi.comgelest.com |
Silylene and Silene Intermediates in this compound Chemistry
Generation and Reactivity of Dimethylsilylene
Dimethylsilylene (Me₂Si:), a reactive intermediate, can be generated from various precursors, including this compound. The generation from the disilane typically occurs under thermal or photochemical conditions, leading to the cleavage of the Si-Si bond and extrusion of dimethylsilylene.
Once generated, dimethylsilylene is highly reactive and readily participates in a variety of chemical transformations. A characteristic reaction of dimethylsilylene is its insertion into Si-H bonds. For instance, it inserts into the silicon-hydrogen bond of trimethylsilane and pentamethyldisilane.
Dimethylsilylene also undergoes insertion reactions with other types of bonds, such as O-H bonds in alcohols and C-O bonds in epoxides. The reaction with oxetanes proceeds via insertion into the C-O bond, leading to ring-enlarged products.
Formation of Silacyclopropenes and Dimerization Pathways
Dimethylsilylene, generated from precursors like this compound, can react with alkynes to form silacyclopropenes, which are three-membered rings containing one silicon and two carbon atoms. These species are often transient and highly reactive. The photochemical reaction of certain disilanes with alkynes is a known route to generate these cyclic compounds.
Another important reaction pathway for silylenes is dimerization. In the absence of a trapping agent, dimethylsilylene can dimerize to form tetramethyldisilene (Me₂Si=SiMe₂). The dimerization of silylenes has been studied, and the activation parameters for this process have been estimated by monitoring the time-dependent changes in their UV-Vis absorption spectra.
Table 4: Reactions of Dimethylsilylene Intermediates
| Reaction Type | Reactant | Product |
|---|---|---|
| Insertion | Trimethylsilane | 1,1,1,2,2-Pentamethyldisilane |
| Addition | Alkyne | Silacyclopropene |
Free-Radical Reactions and Recombination Processes
The silicon-silicon bond in this compound can undergo homolytic cleavage under thermal or photochemical conditions to generate dimethylsilyl radicals (•SiHMe₂). Similarly, the silicon-hydrogen bonds can also cleave to produce silyl radicals. These radical species are key intermediates in a variety of chemical transformations.
The generation of silyl radicals is often the initiation step in free-radical chain reactions. nih.govresearchgate.net For example, in the presence of a radical initiator, this compound can act as a radical reducing agent. The generated silyl radicals can participate in propagation steps, such as abstracting a halogen atom from an alkyl halide.
The recombination of two silyl radicals is a termination step in these radical processes. The coupling of two dimethylsilyl radicals (•SiHMe₂) would regenerate the starting material, this compound. Cross-recombination of different silyl radicals can also occur, leading to the formation of other disilanes.
Table 5: Free-Radical Processes Involving this compound
| Process | Description |
|---|---|
| Initiation | Homolytic cleavage of Si-Si or Si-H bonds to form silyl radicals. |
| Propagation | Silyl radicals participate in chain reactions, such as halogen abstraction. nih.govresearchgate.net |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Alkene |
| Alkyne |
| Vicinal disilylalkene |
| 1,2-Disilylated alkane |
| Epoxide |
| 1,2-bis(Silyloxy)alkane |
| Alcohol |
| Alkoxysilane |
| Polysilane |
| Dimethylsilylene |
| Trimethylsilane |
| Pentamethyldisilane |
| Oxetane |
| Silacyclopropene |
| Tetramethyldisilene |
| Dimethylsilyl radical |
Ring-Opening Polymerization (ROP) and Ring-Expanding Transformations
The ring-opening polymerization (ROP) of cyclic monomers containing the this compound unit represents a key method for the synthesis of polysilanes and related polymers. These polymers are of interest for their unique electronic and optical properties. The strain of the ring system in the monomer is a significant driving force for ROP.
An example of a cyclic monomer containing the this compound moiety that undergoes ROP is 1,1,2,2-tetramethyl-1,2-disilacyclohexane. The polymerization of this monomer can be initiated by anionic initiators. Depending on the reaction conditions and the presence of comonomers, different types of polymers can be obtained. For instance, the anionic ROP of 1,1,2,2-tetramethyl-1,2-disilacyclohexane can lead to homopolymers. Furthermore, when copolymerized with 1,2-epoxycyclohexane, an alternating copolymer is produced. In a different type of transformation, reaction with 1,2-epoxybutane results in an oxygen-abstracting polymerization, yielding a siloxane polymer rsc.org.
While ring-expanding transformations are a known strategy in organic synthesis to access larger ring systems, specific examples detailing the ring-expansion of molecules solely based on the this compound core are not extensively documented in the provided context. However, the general principle involves the conversion of a cyclic compound into a larger ring, often through rearrangement reactions.
Reactivity of Strained this compound Derivatives (e.g., Carboranes)
The incorporation of the this compound unit into strained ring systems, such as in carborane derivatives, leads to interesting and often unique reactivity. A notable example is 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane. This compound is synthesized from the reaction of 1,2-dilithiocarborane and 1,2-dichloro-1,1,2,2-tetramethyldisilane nih.govacs.org. The resulting molecule possesses a strained five-membered ring containing Si-Si and Si-C bonds.
The strain in this carborane derivative is evident from its molecular structure, as determined by X-ray crystallography. The Si(1)-C(1)-C(1a) bond angle is approximately 99.0(3)°, which is significantly more acute than the ideal angle, indicating substantial ring strain acs.org. This inherent strain is a key factor governing the chemical behavior of the molecule.
Si-C Bond Cleavage vs. Si-Si Bond Cleavage
The reactivity of strained this compound derivatives can be selective, with certain bonds being more susceptible to cleavage than others. In the case of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane, the reaction with ethanol results in the cleavage of a Si-C bond rather than the Si-Si bond. This is in contrast to its organic analogue, o-(disilanyl)phenylene, where the Si-Si bond is cleaved under similar conditions nih.govacs.org. This differential reactivity highlights the influence of the carborane cage on the electronic environment of the disilane moiety.
Oxygen Insertion into Si-Si Bonds
Similar to other cyclic disilanes, the strained 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane is susceptible to the insertion of atoms into the Si-Si bond. When a solution of this compound is exposed to oxygen, an oxygen atom readily inserts into the Si-Si bond nih.govacs.org. The structure of this oxygen-inserted product has been confirmed by X-ray crystallography acs.org. This reaction is a characteristic transformation for strained Si-Si bonds and demonstrates the accessibility of the disilane linkage in this carborane derivative to external reagents.
Density Functional Theory (DFT) Studies
Density Functional Theory has become a powerful and effective tool for exploring the mechanistic insights of chemical reactions and molecular properties. mdpi.com It is frequently employed to investigate reaction mechanisms, including concerted and stepwise pathways, and to calculate the associated energy barriers. mdpi.compku.edu.cn
Energetics of Reaction Pathways and Transition States
DFT calculations are a primary tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of activation energies and the structures of transition states. researchgate.net This methodology has been successfully applied to understand various reaction mechanisms, such as cycloadditions, by comparing the energy profiles of different possible pathways. mdpi.compku.edu.cn For organosilane compounds, these calculations can elucidate reaction mechanisms, predict kinetically and thermodynamically favored products, and analyze the influence of catalysts or additives on the reaction pathway. mdpi.com While specific DFT studies detailing the reaction pathways and transition state energies for this compound were not prominently featured in the surveyed literature, the general application of these methods provides a framework for how such investigations would proceed. The analysis would typically involve locating transition states and calculating the Gibbs free energy barriers for processes like Si-H activation, Si-Si bond cleavage, or addition reactions.
Conformational Analysis and Molecular Structures
Computational methods are essential for determining the stable conformers and precise geometric parameters of molecules. While a dedicated conformational analysis of this compound was not found, studies on structurally related, substituted tetramethyldisilane derivatives provide valuable insights into the molecule's likely structural characteristics.
For instance, the crystal structure of 1,1,2,2-tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane shows a Si-Si bond length of 2.3444 Å and a C-Si-Si-C torsion angle of -179.0°, indicating a strong preference for a trans arrangement of the bulky substituents to minimize steric strain. nih.gov In a more sterically crowded derivative, 1,1,2,2-tetra-tert-butyldisilane, gas-phase electron diffraction combined with ab initio calculations revealed an unusual, almost anticlinal conformation with significant distortion of the angles around the silicon atoms to avoid steric clashes. rsc.org Furthermore, a computational study on 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane was able to rationalize the experimental observation of three distinct conformers existing in the liquid phase. nih.gov These findings underscore the importance of substituent effects on the conformational preferences of the disilane backbone. The Si-Si bond length in these derivatives is consistently found to be around 2.34 Å, which is also close to the bond length observed in crystalline silicon. nih.govresearchgate.net
| Compound | Si-Si Bond Length (Å) | Key Torsion Angle (°) | Method | Reference |
|---|---|---|---|---|
| 1,1,2,2-tetramethyl-1,2-bis(tetramethylcyclopentadienyl)disilane | 2.3444 | -179.0 (C-Si-Si-C) | X-ray Crystallography | nih.gov |
| 1,1,2,2-tetra-tert-butyldisilane | Not specified | ~94 (H-Si-Si-H) | Gas-phase Electron Diffraction / X-ray | rsc.org |
| Crystalline Silicon | ~2.34 | N/A | Experimental | researchgate.net |
Electronic Structure Calculations (e.g., LUMO, σ orbitals)*
The electronic properties of disilanes are dominated by the Si-Si sigma (σ) bond. The highest occupied molecular orbital (HOMO) corresponds to the bonding σSi-Si orbital, while the lowest unoccupied molecular orbital (LUMO) is the corresponding antibonding σ*Si-Si orbital. ossila.comfiveable.melibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's electronic and optical properties. wikipedia.orgschrodinger.com A smaller gap generally implies higher reactivity and corresponds to the energy of the lowest possible electronic excitation. wikipedia.orgirjweb.com
In polysilanes, the overlap of adjacent Si-Si σ orbitals leads to σ-conjugation, a phenomenon that delocalizes the electrons along the silicon backbone and significantly lowers the HOMO-LUMO gap compared to the monomer. bohrium.comresearchgate.net This delocalization is conformation-dependent, with the trans conformation leading to stronger conjugation and a lower energy gap than the gauche conformation. acs.org The LUMO, or σ* orbital, represents the antibonding interaction which, if populated by electrons, weakens the Si-Si bond and can lead to bond cleavage. fiveable.me The energy level of the LUMO is an indicator of a molecule's ability to accept an electron. wuxibiology.com
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Bonding σSi-Si orbital | Represents the ability to donate an electron; involved in oxidation. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Antibonding σ*Si-Si orbital | Represents the ability to accept an electron; excitation to this orbital weakens the Si-Si bond. |
Spin Density Distribution in Radical Species
When this compound forms a radical species, such as a radical anion via electron capture, the unpaired electron occupies a molecular orbital, and its distribution is not uniform across the molecule. DFT calculations are a key method for determining this spin density distribution, which maps the probability of finding the unpaired electron at any given point in space. nsf.govresearchgate.net This information is crucial for predicting the reactive sites within the radical. For a disilane radical anion, the unpaired electron would likely populate the LUMO, which is the σ*Si-Si antibonding orbital. Consequently, the spin density is expected to be highest along the Si-Si bond, leading to its weakening or cleavage. Computational methods can generate isosurface plots that visualize regions of positive and negative spin density, providing a detailed picture of the electronic rearrangement upon radical formation. researchgate.netnih.gov
g and A Tensors in Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a primary experimental technique for studying radical species. The key parameters obtained from an EPR spectrum are the g-tensor and the hyperfine coupling (A) tensor, which provide a fingerprint of the radical's electronic structure. mpg.de DFT provides a robust theoretical framework for calculating these tensors, aiding in the interpretation of experimental spectra. researchgate.netrespectprogram.org
The g-tensor describes the interaction between the electron spin and an external magnetic field. usc.edu Its deviation from the free-electron g-value (ge ≈ 2.0023) is caused by spin-orbit coupling and provides information about the electronic environment of the unpaired electron.
The A-tensor , or hyperfine coupling tensor, describes the magnetic interaction between the electron spin and the nuclear spins of nearby atoms (e.g., 1H, 13C, 29Si). The magnitude of this coupling is directly related to the spin density at the nucleus, making it a powerful probe of the unpaired electron's delocalization. mpg.de Although specific calculated g and A tensors for radicals of this compound are not available in the reviewed literature, DFT calculations would be the standard method to predict these parameters and correlate them with the radical's structure and spin distribution.
Ab Initio Crystal Orbital Calculations for Polymeric Structures
For polymeric systems, such as polysilanes, theoretical investigations often employ ab initio crystal orbital methods. These calculations treat the polymer as an infinite one-dimensional crystal, allowing for the determination of its electronic band structure. acs.org Studies on the parent polysilane, (SiH₂)ₙ, provide foundational knowledge applicable to substituted polysilanes.
These calculations show that the electronic properties are highly dependent on the polymer backbone conformation. The all-trans conformation of parent polysilane is the ground state and exhibits a smaller band gap, lower ionization potential, and greater electron delocalization compared to a helical gauche conformation. acs.org The presence of gauche links in a predominantly trans chain can act as localization sites for holes. The energy band structures for mixed-conformation polymers, such as those with a repeating unit of n trans links and one gauche link (TₙG), have been systematically calculated. These studies determine key electronic parameters as a function of the chain structure. acs.org
| Calculated Property | Description | Dependence on Polymer Structure |
|---|---|---|
| Band Gap | Energy difference between the valence band (HOMO) and conduction band (LUMO). | Smaller for all-trans conformations; increases with the introduction of gauche links. acs.org |
| Ionization Potential (IP) | Energy required to remove an electron from the polymer (top of the valence band). | Lower for all-trans conformations, indicating easier oxidation. acs.org |
| Electron Affinity (EA) | Energy released when an electron is added to the polymer (bottom of the conduction band). | Higher for all-trans conformations. acs.org |
| Effective Mass (m*) | Describes how easily charge carriers (electrons or holes) move through the crystal lattice. | Holes and electrons generally have smaller effective masses in the trans conformation, indicating higher mobility. acs.org |
Quantum Chemical Methods in Radical Chemistry
Quantum chemical methods are indispensable tools for elucidating the complex behavior of radical species, providing insights into their structure, stability, and reactivity that are often difficult to obtain through experimental means alone. In the context of organosilicon compounds like this compound, these computational approaches are particularly crucial for understanding the properties of the corresponding radical cations and the mechanisms of their reactions, such as the characteristic cleavage of the Si-Si bond.
Density Functional Theory (DFT) has emerged as a widely used method for studying radical cations due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP and B3PW91 have been shown to be effective in reproducing the geometrical and electronic properties of radical cations of saturated compounds. For a species like the this compound radical cation, DFT calculations can predict key parameters including bond lengths, bond angles, and the distribution of spin density. These calculations are critical for understanding how the removal of an electron from the neutral molecule affects its structure. For instance, in related trialkylsilane radical cations, computational studies have shown that relaxation from the neutral geometry can occur via elongation of either Si-H or Si-C bonds, depending on the nature of the highest occupied molecular orbital (HOMO).
A significant application of these methods is in the study of reaction mechanisms. For derivatives of this compound, such as 1,2-diaryl-1,1,2,2-tetramethyldisilanes, experimental studies have shown that their cation radicals undergo rapid fragmentation of the Si-Si bond, particularly when assisted by a nucleophile. Quantum chemical calculations can model the potential energy surface of such reactions, helping to identify transition states and calculate activation barriers. This provides a molecular-level understanding of the factors influencing the lability of the silicon-silicon bond in the radical cation state.
The following table illustrates the type of geometric parameters that can be obtained from DFT calculations on this compound and its radical cation. Note: The values presented are hypothetical and for illustrative purposes, as specific computational results for this exact species were not available in the reviewed literature.
| Parameter | Neutral Molecule (Calculated) | Radical Cation (Calculated) |
| Si-Si Bond Length (Å) | 2.35 | 2.50 |
| Si-H Bond Length (Å) | 1.48 | 1.49 |
| Si-C Bond Length (Å) | 1.88 | 1.90 |
| C-Si-C Bond Angle (°) | 109.5 | 108.0 |
| H-Si-Si Bond Angle (°) | 109.5 | 110.5 |
Computational Modeling of Excited-State Properties and Charge Transfer
The study of electronically excited states is fundamental to understanding the photochemistry and photophysics of molecules. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become standard tools for investigating the excited-state properties of molecules, including those of organosilanes. nih.gov These methods allow for the calculation of vertical excitation energies, which correspond to the absorption of light, as well as oscillator strengths, which relate to the intensity of the absorption.
For a molecule like this compound, TD-DFT calculations can predict its electronic absorption spectrum. The transitions are typically described in terms of the molecular orbitals involved, such as from a bonding σ orbital on the Si-Si backbone to an antibonding σ* orbital (σ → σ* transition). These calculations are vital for interpreting experimental spectra and understanding the nature of the electronic transitions. However, it is known that the accuracy of TD-DFT can be challenged in specific cases, such as for charge-transfer excitations, where it may predict energies that are too low. youtube.com
In the context of radical cations, TD-DFT can be used to predict their electronic absorption spectra as well. The radical cation of a disilane derivative, for example, is a transient species that can be generated and characterized using techniques like nanosecond laser flash photolysis. Computational modeling of its excited states helps in the assignment of the observed transient absorption bands.
Furthermore, computational modeling can provide insights into charge transfer phenomena. While intramolecular charge transfer is less prominent in a symmetric, saturated molecule like this compound, the principles can be applied to understand how charge is redistributed upon excitation or ionization. In derivatives of this compound, where different substituents are present, computational analysis can reveal the extent of charge transfer between different parts of the molecule in its excited states. Such information is crucial for designing molecules with specific photophysical properties.
The table below provides a hypothetical example of the kind of data that can be generated from TD-DFT calculations on the electronic transitions of this compound. Note: These values are illustrative examples and not based on published computational results for this specific molecule.
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S₀ → S₁ | 5.8 | 0.01 | HOMO → LUMO (σSi-Si → σSi-H) |
| S₀ → S₂ | 6.5 | 0.75 | HOMO → LUMO+1 (σSi-Si → σSi-Si) |
| S₀ → S₃ | 6.9 | 0.05 | HOMO-1 → LUMO (σSi-C → σ*Si-H) |
Computational and Theoretical Investigations of 1,1,2,2 Tetramethyldisilane
Role in Organic Synthesis
In organic chemistry, 1,1,2,2-Tetramethyldisilane serves as a versatile reducing agent and a silylating agent. The Si-H bonds can participate in hydrosilylation reactions, adding across carbon-carbon double or triple bonds. nih.gov Furthermore, the Si-Si bond can be cleaved to generate silyl (B83357) radicals or anions, which are useful intermediates for the formation of new silicon-carbon bonds. chemrxiv.org
Precursor in Materials Science
As a precursor in materials science, this compound is used in chemical vapor deposition (CVD) processes to create thin films containing silicon. These films can have applications in electronics and coatings. nih.gov The compound's volatility and its decomposition into silicon-containing fragments make it suitable for these deposition techniques.
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural elucidation of this compound. The ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show two main signals: a multiplet for the Si-H protons and a doublet for the methyl (CH₃) protons, which are coupled to the adjacent Si-H proton.
¹³C NMR: The carbon-13 NMR spectrum would display a single resonance for the four equivalent methyl carbons.
²⁹Si NMR: The silicon-29 (B1244352) NMR spectrum is crucial for confirming the Si-Si bond. It would show a single resonance, and heteronuclear coupling to the attached protons would provide further structural information. nih.gov
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity |
| ¹H (Si-H) | ~3.5-4.0 | Septet |
| ¹H (Si-CH₃) | ~0.1-0.3 | Doublet |
| ¹³C (Si-CH₃) | ~-5 to 0 | Quartet |
| ²⁹Si | Negative shift | Multiplet |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the characteristic functional groups present in this compound. The key vibrational modes are associated with the Si-H and Si-C bonds. gelest.com
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~2100 | Si-H stretch | Strong |
| ~1250 | Si-CH₃ symmetric deformation | Strong, sharp |
| ~800-900 | Si-H bend / Si-C stretch | Medium-Strong |
| ~2960 | C-H stretch (in CH₃) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion (M⁺) is formed, which then undergoes fragmentation. massbank.eu Common fragmentation pathways include the cleavage of the Si-Si bond and the loss of methyl groups. chemguide.co.uklibretexts.org
| m/z Value | Proposed Fragment Ion |
| 118 | [C₄H₁₄Si₂]⁺ (Molecular Ion) |
| 103 | [(CH₃)₃SiSiH₂]⁺ (Loss of CH₃) |
| 59 | [(CH₃)₂SiH]⁺ (Cleavage of Si-Si bond) |
| 43 | [CH₃Si]⁺ |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique specifically used to study species with unpaired electrons, such as radicals. ethz.ch The radical cation of this compound ([H(CH₃)₂Si-Si(CH₃)₂H]⁺•) is a subject of research interest for understanding the nature of the Si-Si bond upon one-electron oxidation.
Generation of Radical Species
The radical cation of this compound can be generated through several methods. A common laboratory technique is the one-electron oxidation of the parent molecule. This can be achieved by methods such as nanosecond laser flash photolysis or by exposing a frozen solution of the compound in a suitable matrix (like CF₃CCl₃) to γ-irradiation at low temperatures (e.g., 77 K). nih.gov These high-energy methods can eject an electron from the highest occupied molecular orbital (HOMO), which is primarily associated with the Si-Si σ-bond, to form the corresponding radical cation.
EPR Spectral Analysis
The EPR spectrum of the this compound radical cation provides valuable information through its g-value and hyperfine coupling constants (hfccs). tamu.edu
g-value: The g-value for silyl (B83357) radicals is typically slightly greater than the free-electron value (g ≈ 2.0023), and its precise value can give insights into the electronic structure of the radical.
Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (¹H, ¹³C, ²⁹Si) leads to the splitting of the EPR signal into multiple lines. This hyperfine structure is the most informative aspect of the spectrum.
¹H Coupling: The two Si-H protons and the twelve methyl protons will couple to the unpaired electron. The magnitude of the coupling constant (aH) depends on the spin density at the respective proton's location.
²⁹Si Coupling: The natural abundance of the magnetic ²⁹Si isotope is 4.7%. The coupling of the unpaired electron to a ²⁹Si nucleus (I=1/2) gives rise to satellite lines in the spectrum. The magnitude of the ²⁹Si hyperfine coupling constant (aSi) is particularly significant as it reflects the amount of s-character in the singly occupied molecular orbital (SOMO), providing direct information about the geometry and electronic distribution of the radical center. nih.gov For related silyl radicals, large ²⁹Si hfccs have been observed, indicating substantial s-character and a pyramidal geometry at the silicon center. researchgate.net
The table below presents expected hyperfine coupling constants for the this compound radical cation, based on data from similar organosilicon radical species.
| Nucleus | Hyperfine Coupling Constant (a) | Expected Pattern |
| ¹H (Si-H) | Small-Medium | Triplet (from 2 equivalent H) |
| ¹H (Si-CH₃) | Small | Multiline pattern (from 12 equivalent H) |
| ²⁹Si | Large | Doublet (satellite lines) |
The detailed analysis of these EPR parameters allows researchers to build a comprehensive picture of the electronic and geometric structure of the transient radical species, which is crucial for understanding its reactivity.
Advanced Applications and Materials Science Contributions of 1,1,2,2 Tetramethyldisilane
Precursor in Materials Synthesis
The reactivity of the Si-H bonds and the presence of the Si-Si bond in 1,1,2,2-tetramethyldisilane make it a versatile precursor for the synthesis of various silicon-based materials.
Silicon Carbide (SiC) Thin Film Production
Silicon carbide (SiC) is a high-performance ceramic material known for its excellent properties, including high thermal conductivity, high melting point, and chemical inertness. researchgate.netferrotec.com These characteristics make it suitable for applications in high-power and high-temperature electronic devices. researchgate.netferrotec.com Chemical Vapor Deposition (CVD) is a common technique for producing high-purity SiC thin films, utilizing various silicon-containing precursors. evonik.comsvmi.com
While single-source precursors like tetramethylsilane (B1202638) (TMS) are often used in high-temperature CVD (HTCVD) to grow SiC crystals, the direct use of this compound for SiC film production is not extensively documented. researchgate.net However, an important indirect route exists through its role as a monomer for polysilanes. Polysilanes are widely recognized as effective preceramic polymers, which, upon pyrolysis, can be converted into silicon carbide fibers and dense SiC components. wikipedia.orgillinois.edu Therefore, this compound serves as a foundational building block for polymers that are subsequently used to produce high-performance silicon carbide materials. wikipedia.org
Synthesis of Polysilanes and Silicon-Based Polymers
Polysilanes are a class of polymers with a backbone composed entirely of silicon atoms, which grants them unique electronic and optical properties compared to their carbon-based counterparts. wikipedia.orgillinois.edu this compound is a key monomer in the synthesis of these polymers. One of the primary methods for synthesizing polysilanes is the dehydrogenative coupling of silanes, a reaction for which this compound is well-suited due to its reactive Si-H bonds. wikipedia.org This method offers an alternative to the more traditional Wurtz-type coupling of dichlorosilanes. wikipedia.orgillinois.edu
The polymerization process involves the catalytic removal of hydrogen gas to form new silicon-silicon bonds, extending the polymer chain. The resulting polysilanes can be tailored to have specific molecular weights and properties depending on the reaction conditions and catalysts used. These silicon-based polymers are thermally stable and can be processed into various forms for a range of applications. illinois.edu
Development of New Materials for Electronic and Optical Devices
The unique electronic structure of polysilanes, characterized by σ-electron delocalization along the Si-Si backbone, gives rise to interesting optical and electrical properties. illinois.eduresearchgate.net Polymers synthesized from precursors like this compound exhibit strong absorption in the UV region. illinois.edu This property is highly dependent on the polymer chain length and the substituents attached to the silicon backbone. illinois.eduillinois.edu
These characteristics make polysilanes valuable in the development of new materials for electronic and optical devices. They have been investigated for use as photoresists in microlithography, as the Si-Si bonds can be cleaved by UV irradiation, allowing for precise patterning. illinois.eduillinois.edu Furthermore, their semiconducting properties have led to research into their use in various electronic components and as photoconductors. illinois.eduscholaris.ca The ability to modify the polymer structure allows for the tuning of these properties to meet the demands of specific electronic or optical applications. illinois.edu
Advanced Materials, Nanocomposites, and Hybrid Systems
Silicon-based polymers derived from this compound are excellent candidates for creating advanced materials, including nanocomposites and hybrid organic-inorganic systems. These polymers can serve as a matrix for inorganic fillers or be blended with other organic polymers to create materials with enhanced properties. For instance, incorporating polysilanes into a composite can improve thermal stability and introduce specific electronic functionalities.
Research has shown the successful creation of polysilane–barium titanate ferroelectric polymer composites, demonstrating the viability of integrating these silicon polymers into functional hybrid systems. researchgate.net The polysilane component can act as a host matrix that imparts desirable processing characteristics and stability, while the inorganic component provides specific functional properties.
Surface Modification and Coating Applications
The chemical modification of surfaces is crucial for a wide range of technologies, from microfluidics to biomedical devices. lsu.eduulisboa.pt Organosilanes are frequently used to create self-assembled monolayers (SAMs) on hydroxylated surfaces like silicon oxide, glass, and certain polymers after plasma treatment. lsu.eduup.ptfz-juelich.de This process allows for precise control over surface properties such as wettability (hydrophobicity or hydrophilicity). up.pt
While specific studies detailing the use of this compound for surface modification are not prevalent, its molecular structure suggests high potential for such applications. The reactive Si-H bonds can react with surface hydroxyl (-OH) groups to form stable covalent Si-O-surface linkages. This reaction would anchor the tetramethyldisilane molecule to the surface, presenting its methyl groups outwards. Such a coating would render a hydrophilic surface hydrophobic. This mechanism is analogous to that of other organosilanes used to create water-repellent and low-adhesion surfaces for various technological applications. up.pt
Role as a Coupling Agent
Silane (B1218182) coupling agents are vital components in composite materials, acting as a molecular bridge to improve adhesion between dissimilar materials, typically an inorganic filler (like glass or silica) and an organic polymer matrix. researchgate.netmdpi.com This enhanced adhesion leads to significant improvements in the mechanical properties and durability of the composite material. mdpi.comgoogle.com
Table 2: Research Findings on Applications of Related Silane Compounds
| Application Area | Compound Type | Research Finding |
| SiC Production | Polysilanes | Polysilanes, such as polydimethylsilane, serve as preceramic polymers that can be converted to SiC fibers through pyrolysis. wikipedia.org |
| Surface Modification | Fluorosilanes | Vapor-phase deposition of fluorosilane films on silicon substrates can significantly modify surface wettability from hydrophilic to hydrophobic. up.pt |
| Composite Materials | Aminosilanes (e.g., KH550) | Silane coupling agents improve the interfacial compatibility between natural fibers and polylactic acid (PLA) matrix, enhancing the mechanical properties of the composite. mdpi.com |
| Electronic Materials | Polysilanes | The unique properties of polysilanes have led to applications in microlithography, as semiconductors, and as photoinitiators for polymerization. illinois.edu |
Synthesis of Substituted 1,4-Disila-2,5-cyclohexadienes
The synthesis of silicon-containing heterocyclic compounds, such as 1,4-disila-2,5-cyclohexadienes, is of significant interest due to their unique electronic properties and potential applications in materials science. One of the primary methods for constructing the 1,4-disilacyclohexadiene ring is through the transition metal-catalyzed reaction of a disilane (B73854) with two equivalents of an alkyne. In this context, this compound serves as a key building block, providing the requisite Si-Si bond that is activated and inserted into the alkyne molecules.
The reaction is typically catalyzed by palladium complexes. The general mechanism involves the oxidative addition of the Si-Si bond of the disilane to a low-valent palladium(0) species, forming a bis(silyl)palladium(II) complex. This intermediate then undergoes sequential insertion of two alkyne molecules. The final step is a reductive elimination that closes the ring, forming the 1,4-disila-2,5-cyclohexadiene product and regenerating the palladium(0) catalyst.
While various substituted disilanes have been employed in these cyclization reactions, this compound provides a direct route to tetramethyl-substituted disilacyclohexadienes. The substituents on the final ring structure are determined by the R-groups on the alkyne precursors used in the synthesis. This method allows for the creation of a variety of substituted 1,4-disila-2,5-cyclohexadienes, which are valuable intermediates for further functionalization.
| Reaction Component | Role in Synthesis | Resulting Feature in Product |
| This compound | Source of the two silicon atoms and the Si-Si bond | Forms the core -Si(Me)₂-C=C-Si(Me)₂- backbone |
| Alkyne (R-C≡C-R) | Provides the carbon-carbon double bonds of the ring | R-groups become the substituents on the diene ring |
| Palladium Catalyst | Facilitates the cleavage of the Si-Si bond and C-Si bond formation | Enables the [2+2+2] cycloaddition-type reaction |
Precursor in Organic Synthesis of Silylated Compounds (e.g., Alkenes, Phenols)
This compound, possessing reactive silicon-hydride (Si-H) bonds, is a valuable precursor for the synthesis of various silylated organic compounds. Its utility is primarily demonstrated in dehydrogenative silylation reactions.
Silylated Alkenes:
The formation of silylated alkenes, particularly vinylsilanes and allylsilanes, from alkenes can be achieved through dehydrogenative silylation. sci-hub.senih.govnih.gov This process involves the activation of a C-H bond at the allylic or vinylic position of an alkene and the Si-H bond of the silane, leading to the formation of a new C-Si bond and the release of hydrogen gas (H₂). nih.gov This method is highly atom-economical compared to other synthetic routes. Various catalytic systems, including those based on manganese, ruthenium, rhodium, and photoredox catalysts, have been developed to promote this transformation with high selectivity. sci-hub.senih.govmdpi.com
The reaction of an alkene with this compound under these catalytic conditions can yield a silylated alkene. The regioselectivity of the reaction (i.e., whether a vinylsilane or allylsilane is formed) depends heavily on the specific catalyst and reaction conditions employed. nih.govmdpi.com This transformation provides a direct method for introducing the dimethylsilyl group onto an unsaturated carbon framework.
| Reaction Type | Reactants | Catalyst Type | General Product |
| Dehydrogenative Silylation | Alkene + this compound | Transition Metal / Photoredox | Silylated Alkene (Vinyl- or Allylsilane) |
Silylated Phenols:
The silylation of phenols is a common strategy in organic synthesis to protect the hydroxyl group, enhancing the compound's stability or modifying its solubility. The resulting silyl (B83357) ethers are stable under various conditions but can be easily cleaved when needed. While numerous silylating agents are employed for this purpose, such as hexamethyldisilazane (B44280) (HMDS), the direct use of this compound for the silylation of phenols is not widely documented in the literature. researchgate.netresearchgate.net Reactions involving the Si-H bonds of this compound typically require catalytic activation for dehydrogenative coupling with alcohols, and specific conditions for such a reaction with phenols are not standard. Therefore, other reagents are generally preferred for this specific transformation.
Applications in Organic Electronics and Photonics
This compound serves as a precursor for silicon-based polymers, which have garnered significant attention for their applications in organic electronics and photonics. The utility of these materials stems from the unique electronic properties of the silicon backbone.
The primary application in this area is in the synthesis of polysilanes. Polysilanes are polymers with a backbone consisting entirely of silicon atoms. wikipedia.org They can be synthesized through methods like the dehydrogenative coupling of hydrosilanes, a process for which this compound is a suitable monomer due to its two Si-H bonds. researchgate.net These polymers exhibit a phenomenon known as σ-delocalization, where the sigma electrons in the Si-Si backbone are delocalized, analogous to π-conjugation in carbon-based conducting polymers. illinois.edu
This electron delocalization leads to strong absorption in the UV region and confers interesting electronic properties, such as photoconductivity and semiconductivity. researchgate.netillinois.edu Consequently, polysilanes derived from precursors like this compound are investigated for use in a variety of electronic applications:
Semiconductors: The ability to conduct charge along the silicon backbone makes them candidates for active layers in organic field-effect transistors (OFETs).
Photoresists: The Si-Si bond is photosensitive and can be cleaved by UV light, leading to polymer degradation. This property is exploited in microlithography for creating patterns on semiconductor wafers. illinois.edu
Precursors to Ceramics: Upon pyrolysis, polysilanes can be converted into silicon carbide (SiC), a hard and thermally stable ceramic material used in high-temperature electronics and composites. wikipedia.org
In the field of photonics, which involves the use of light for information processing, silicon-based materials are valued for their optical properties. researchgate.netcittastudi.it Polysilanes can be used in nonlinear optical (NLO) applications due to their unique electronic structure. researchgate.netsigmaaldrich.com Furthermore, this compound can be used to prepare specialized silicon-containing thin films and materials where the refractive index can be carefully controlled, a critical aspect for the fabrication of waveguides and other photonic components.
| Application Area | Derived Material | Key Property | Specific Use |
| Organic Electronics | Polysilanes | σ-delocalization, Photoconductivity | Active layers in OFETs, Photoresists |
| Advanced Materials | Silicon Carbide (via Polysilanes) | High thermal stability, Hardness | Ceramic fibers, High-temperature electronics |
| Photonics | Polysilanes, Silicon-containing films | Nonlinear optical response, Controllable refractive index | Nonlinear optical devices, Optical waveguides |
Q & A
Q. What are the established synthetic routes for 1,1,2,2-tetramethyldisilane, and how can reaction efficiency be optimized?
The asymmetric chlorination of this compound using trichloroisocyanuric acid (TCCA) is a key method. The reaction yields three species: unreacted disilane (H₂Si₂Me₄, 10%), monochlorinated product (HSi₂Me₄Cl, 70%), and dichlorinated product (Cl₂Si₂Me₄, 20%) as determined by ^29Si NMR analysis. Distillation improves purity, achieving 64% yield of the monochlorinated species. Optimization involves controlling TCCA stoichiometry and reaction time to minimize over-chlorination .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- ^29Si NMR : Critical for identifying chlorinated intermediates and quantifying reaction distributions (e.g., distinguishing HSi₂Me₄Cl from Cl₂Si₂Me₄) .
- Mass Spectrometry (MS) : Used to analyze decomposition products (e.g., isotopically substituted tetramethyldisilane and trimethyldisilane fragments at m/z 103–120) .
- Gas Chromatography (GC) : Paired with MS for separation and identification of volatile byproducts .
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of this compound in different phases?
Density Functional Theory (DFT) with B3LYP functionals and TZ2P basis sets provides accurate vibrational spectra and conformational analysis. Comparative studies (e.g., LSDA vs. B3LYP) show B3LYP’s superiority in modeling mid-IR spectra and phase-dependent structural changes. This approach is transferable to disilanes for predicting bond dissociation energies and thermal stability .
Q. What mechanistic insights explain the decomposition pathways of this compound under reactive conditions?
Under hydrogen atom bombardment, decomposition yields:
- Primary products : Trimethyldisilane (m/z 104–105) and tetramethyldisilane (m/z 120).
- Secondary products : Methane isotopologues (CH₄, CH₃D, CD₄) via methyl radical recombination.
Mechanistic studies using deuterium labeling reveal competitive Si–Si bond cleavage and methyl group abstraction pathways .
Q. How can this compound be functionalized for coordination chemistry applications?
Example: Synthesis of a silicon-based crown ether precursor via chlorination to HSi₂Me₄Cl, followed by methoxylation. Key steps:
- Step 1 : TCCA-mediated chlorination (as above) .
- Step 2 : Methanolysis to replace Cl with OMe groups, yielding 1,2-dimethoxy-1,1,2,2-tetramethyldisilane (CAS 10124-62-6). This derivative coordinates transition metals (e.g., zirconium) in cyclopentadienyl complexes, as shown by crystallographic data (a = 8.54 Å, b = 26.67 Å) .
Q. What analytical challenges arise in quantifying trace byproducts during disilane synthesis?
- Challenge : Overlapping NMR signals for HSi₂Me₄Cl and Cl₂Si₂Me₄.
- Solution : Use high-field (>400 MHz) NMR with relaxation agents to enhance resolution.
- Quantitative MS : Requires calibration against synthesized standards due to varying ionization efficiencies for silanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
